Chloromethyl acetate

Descripción general

Descripción

Chloromethyl acetate is a chemical reagent used in the synthesis of Ganciclovir and related analogs . Ganciclovir is an antiviral medication used primarily to combat herpes simplex virus 1 .

Synthesis Analysis

Chloromethyl acetate can be synthesized from Acetyl chloride . The synthesis involves the addition of Acetyl chloride to a mixture of paraformaldehyde and anhydrous zinc chloride at 0° C under Argon . The reaction mixture is then warmed to room temperature and stirred for 1 hour, then heated to 90° C for 18 hours .Molecular Structure Analysis

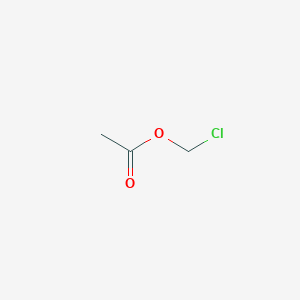

The molecular formula of Chloromethyl acetate is C3H5ClO2 . Its molecular weight is 108.52 .Chemical Reactions Analysis

Ethers like Chloromethyl acetate commonly undergo cleavage of the C–O bond when exposed to strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Chloromethyl acetate has a boiling point of 122.85°C and a density of 1.1940 . It is soluble in Chloroform, DMSO, and Ethyl Acetate . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

1. Synthesis of Fine or Special Chemicals Chloromethyl substituted aromatic compounds, such as Chloromethyl acetate, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals . They are used in the synthesis of a wide range of chemicals, contributing to the diversity and complexity of chemical products.

Production of Polymers

Chloromethyl acetate is used in the production of polymers . The chloromethylation of aromatic compounds is a key step in the synthesis of certain types of polymers. These polymers have a wide range of applications, including in the manufacturing of plastics, resins, and elastomers.

Pharmaceutical Applications

Chloromethyl acetate is also used in the pharmaceutical industry . It is used as an intermediate in the synthesis of various pharmaceuticals. Its unique properties make it a valuable component in the development of new drugs.

Catalyst in Chemical Reactions

Chloromethyl acetate can act as a catalyst in certain chemical reactions . For example, it has been used in the chloromethylation of aromatic compounds. This reaction is important in the synthesis of a variety of chemicals and materials.

Preparation of Hyper-Crosslinked Polymers

Chloromethyl acetate is used in the preparation of hyper-crosslinked polymers . These polymers have a high degree of crosslinking, which gives them unique properties such as high stability and large surface area. They have potential applications in areas such as adsorption, ion exchange, and catalysis.

Synthesis of Biodiesel

Chloromethyl acetate is used in the synthesis of biodiesel . It is used as a catalyst in the esterification of oleic acid and methanol to synthesize biodiesel. The catalyst is highly stable and can be reused multiple times without significant decrease in yield.

Mecanismo De Acción

Target of Action

Chloromethyl acetate is a chemical compound used in organic synthesis, particularly in the chloromethylation of aromatic compounds . The primary targets of chloromethyl acetate are aromatic compounds, where it acts as a chloromethylating agent .

Mode of Action

The mode of action of chloromethyl acetate involves the chloromethylation of aromatic compounds . This process is catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane . The reaction results in the formation of chloromethyl derivatives .

Biochemical Pathways

It is known to be involved in the chloromethylation of aromatic compounds . This process results in the formation of chloromethyl derivatives, which are key intermediates in the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Result of Action

The result of chloromethyl acetate’s action is the formation of chloromethyl derivatives from aromatic compounds . These derivatives are key intermediates in the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Action Environment

The action of chloromethyl acetate is influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the chloromethylation reaction is carried out in dichloromethane (CH2Cl2) at a temperature of 5−10°C in the presence of zinc iodide . These conditions facilitate the efficient formation of chloromethyl derivatives .

Safety and Hazards

Propiedades

IUPAC Name |

chloromethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-3(5)6-2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJYMSAPPGLBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

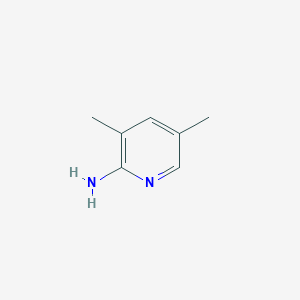

CC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211544 | |

| Record name | Chloromethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl acetate | |

CAS RN |

625-56-9 | |

| Record name | Chloromethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between chloromethyl acetate, PON1, and stroke outcomes?

A2: Research suggests that in acute ischemic stroke (AIS), there’s a decrease in PON1's CMPAase activity alongside increased lipid peroxidation [, ]. This implies a weakened defense against oxidative stress, which contributes to worse outcomes following a stroke. Individuals with specific PON1 gene variants (like the PON1 RR variant) demonstrate better protection against lipid peroxidation and tend to have milder strokes [].

Q2: Can you elaborate on the role of lipid peroxidation and antioxidants in stroke?

A3: During a stroke, reduced blood flow leads to oxygen deprivation in brain cells. This triggers a cascade of events, including increased production of reactive oxygen species (ROS) which damage cell components like lipids. This process, known as lipid peroxidation, further exacerbates cell damage [, ]. Antioxidants, like those associated with PON1 activity, neutralize these harmful ROS, providing a protective effect against the damaging effects of oxidative stress.

Q3: Aside from PON1 studies, how else is chloromethyl acetate utilized in research?

A4: Chloromethyl acetate is primarily employed as a reagent in organic synthesis [, , ]. One example is its use in synthesizing stereoisomers of the antimicrobial drug secnidazole []. It's also used in creating various substituted tetrazole-5-thiol derivatives, some of which exhibit antibacterial properties []. Another application is its role in a novel synthetic method for producing 2-fluorodimethyl malonate, a valuable compound in organic chemistry [].

Q4: Are there any known safety concerns regarding chloromethyl acetate?

A4: While specific toxicity data for chloromethyl acetate might be limited, it's essential to handle it with caution as it's a reactive chemical. Always consult appropriate safety data sheets (SDS) and follow recommended handling procedures when working with chloromethyl acetate in a laboratory or industrial setting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)